molecular formula C14H19N3O B1219255 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol CAS No. 80038-07-9

8-((5-Aminopentan-2-yl)amino)quinolin-6-ol

Cat. No.: B1219255
CAS No.: 80038-07-9
M. Wt: 245.32 g/mol
InChI Key: ZJVLLKFLBQUFMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method involves the use of N-propargyl aniline derivatives, which undergo cyclization reactions in the presence of tin or indium chlorides . The reaction conditions often include the use of stannic chloride or indium (III) chloride as catalysts, and the reactions can be conducted under aerobic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-((5-Aminopentan-2-yl)amino)quinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((5-Aminopentan-2-yl)amino)quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chelating agent and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

8-(5-aminopentan-2-ylamino)quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(4-2-6-15)17-13-9-12(18)8-11-5-3-7-16-14(11)13/h3,5,7-10,17-18H,2,4,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVLLKFLBQUFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326545
Record name 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80038-07-9
Record name 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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